



Application Notes and Protocols for uPSEM792-Mediated Neuronal Silencing

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **uPSEM792**, a potent and selective agonist for the pharmacologically selective actuator module (PSAM) PSAM⁴-GlyR, to achieve chemogenetic silencing of specific neuronal populations in preclinical research.

Introduction

Chemogenetics offers a powerful approach for remotely controlling neuronal activity in a targeted and reversible manner. The PSAM⁴-GlyR/uPSEM792 system represents a significant advancement in this field, enabling precise silencing of neurons with high potency and selectivity. PSAM⁴-GlyR is an engineered ligand-gated ion channel, a chimera of a modified α7 nicotinic acetylcholine receptor ligand-binding domain and the chloride-permeable glycine receptor ion pore.[1][2][3] The agonist, uPSEM792, is a synthetic small molecule designed to specifically activate PSAM⁴-GlyR at nanomolar concentrations, leading to an influx of chloride ions and subsequent hyperpolarization and inhibition of neuronal firing.[4][5]

However, it is crucial to note that the inhibitory effect of PSAM⁴-GlyR activation is dependent on the intrinsic chloride gradient of the target neuron. In certain neuronal populations, such as dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs), activation of PSAM⁴-GlyR with **uPSEM792** has been observed to cause depolarization and even neuronal activation.[1][6] This is attributed to a rightward shift in the chloride reversal potential in these cells.[1] Therefore, careful validation of the silencing effect in the specific neuronal population of interest is an essential prerequisite for any experiment.



Data Presentation

uPSEM792 Properties and In Vivo Efficacy

| Parameter | Value | Species | Notes |
|--|---|-------------------------|--|
| Binding Affinity (Ki) | 0.7 nM | - | For PSAM ⁴ -GlyR.[7] |
| Agonist Selectivity | >10,000-fold | - | Over α-7-GlyR, α7- 5HT3R, and 5-HT3R. [4] |
| 230-fold | - | Over α4β2 nAChR.[4] | |
| Lowest Effective Dose (LED) (i.p.) | 1 mg/kg | Mouse | Elicited durable responses of 3–4 hours.[8] |
| Effective Dose for Strong Silencing (i.p.) | 3 mg/kg | Mouse | Used for in vivo calcium imaging experiments in the hippocampus.[8][9] |
| Administration Route | Intraperitoneal (i.p.), Subcutaneous (s.c.), Intravenous (i.v.) | Mouse, Rhesus Monkey | |

Pharmacokinetics of uPSEM792 in Rhesus Monkeys

(0.87 mg/kg, s.c.)

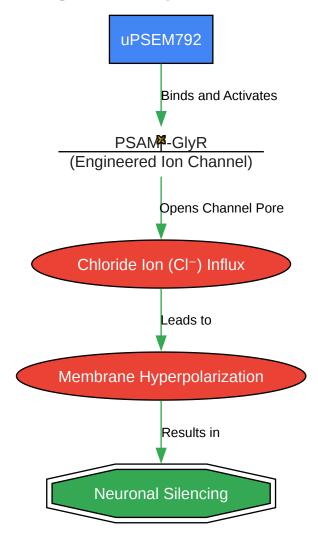
| Parameter | Value | |
|--|--|--|
| Tmax (plasma) | 15 min | |
| Cmax (plasma) | 390.4 ng/mL | |
| AUC (plasma) | 133.24 ng/(mL·h) | |
| Brain Microdialysate Concentration (putamen) | 150-254 nM (45-125 min post-injection) | |

Data from[10]





Signaling Pathway and Experimental Workflow uPSEM792 Signaling Pathway for Neuronal Silencing

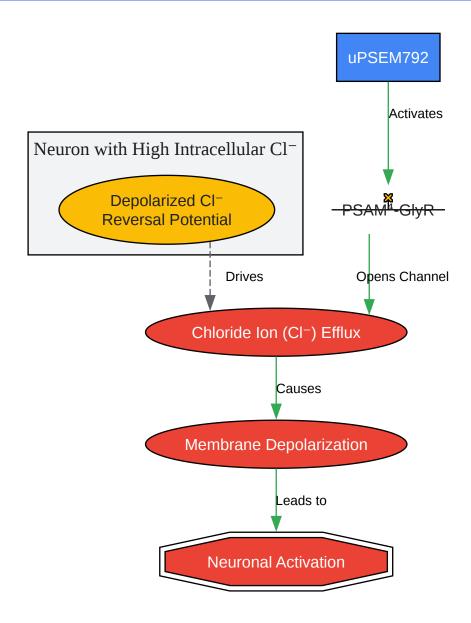


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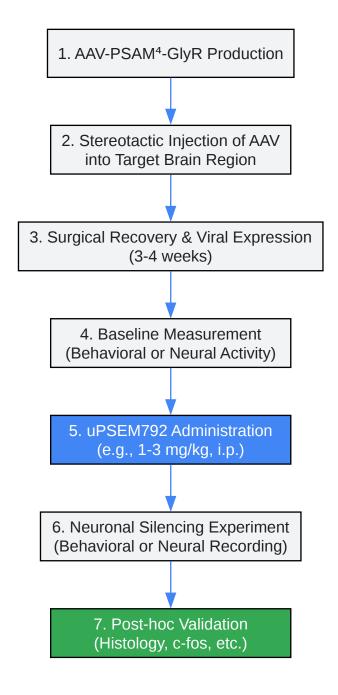
Caption: Canonical signaling pathway for **uPSEM792**-mediated neuronal silencing.

Alternative Pathway: uPSEM792-Induced Neuronal Activation









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Methodological & Application





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